molecular formula C9H8O2 B7810443 Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid

Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid

Cat. No.: B7810443
M. Wt: 148.16 g/mol
InChI Key: LOOOVFMUCRDVNN-UHFFFAOYSA-N
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Description

Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid is a useful research compound. Its molecular formula is C9H8O2 and its molecular weight is 148.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Polymer Chemistry

Bicyclo[4.2.0]oct-6-ene-7-carboxamide, closely related to Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid, has been used in polymer chemistry. It forms an alternating copolymer with cyclohexene, facilitated by a ruthenium-based catalyst. The study shows that this process results in gradient copolymers with specific surface hydrophobicity, topology, and thermal properties (Boadi & Sampson, 2021).

2. Crystallography

The crystal structure of a compound closely related to this compound, namely bicyclo[2,2,2]octa-2,5-diene-2,3-dicarboxylic acid, has been determined. This research contributes to understanding the molecular and crystal structure of bicyclic compounds, highlighting the orientation of carboxyl groups and hydrogen bonding patterns (Hechtfischer, Steigemann, & Hoppe, 1970).

3. Organic Chemistry and Molecular Rearrangements

Studies in organic chemistry have explored the behavior of molecules structurally similar to this compound. For instance, bicyclo[5.1.0]octa-2,5-diene, a related molecule, undergoes a Cope rearrangement rapidly at room temperature. These findings provide insights into the dynamic behavior of bicyclic compounds under various conditions (Doering & Roth, 1963).

Properties

IUPAC Name

bicyclo[4.2.0]octa-1(6),2,4-triene-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c10-9(11)8-4-2-6-1-3-7(6)5-8/h2,4-5H,1,3H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOOOVFMUCRDVNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C1C=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.